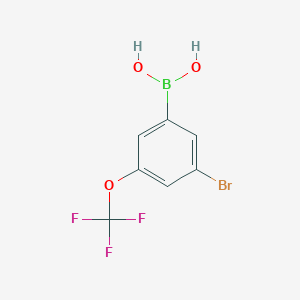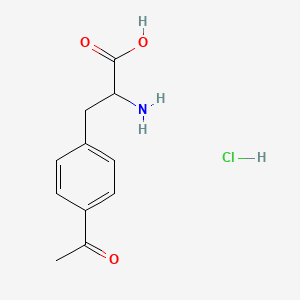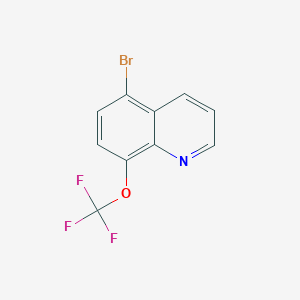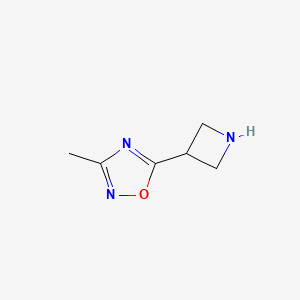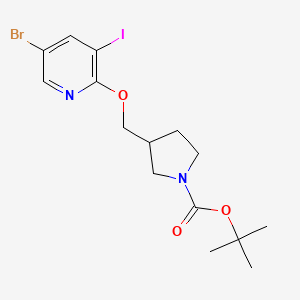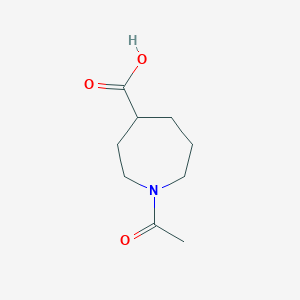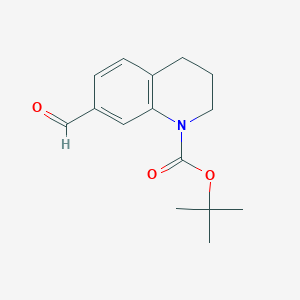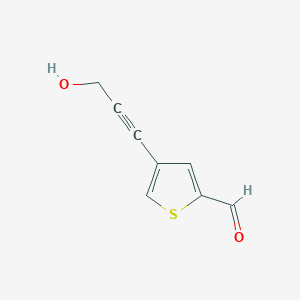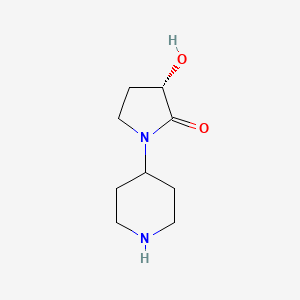![molecular formula C13H18N2O4S B1372578 Acide 2-{[4-(3-méthylphényl)pipérazin-1-yl]sulfonyl}acétique CAS No. 1042613-44-4](/img/structure/B1372578.png)
Acide 2-{[4-(3-méthylphényl)pipérazin-1-yl]sulfonyl}acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is a chemical compound with the molecular formula C13H18N2O4S It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl group attached to an acetic acid moiety
Applications De Recherche Scientifique
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid typically involves the reaction of 3-methylphenylpiperazine with a sulfonylating agent followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}acetic acid
- 2-{[4-(3-Fluorophenyl)piperazin-1-yl]sulfonyl}acetic acid
- 2-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}acetic acid
Uniqueness
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its binding properties and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to cross biological membranes.
Propriétés
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGXTAUGOMCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
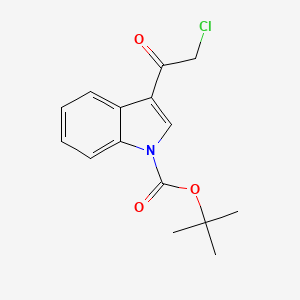
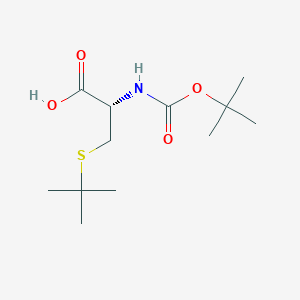
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
